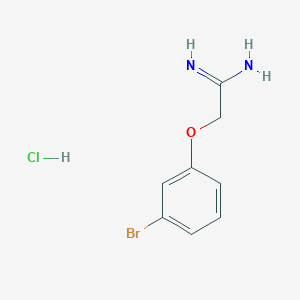
2-(3-Bromo-phenoxy)-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-phenoxy)-acetamidine is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenoxy)-acetamidine typically involves the reaction of 3-bromophenol with acetamidine. One common method involves the use of 3-bromophenylboronic acid and bromoacetonitrile as starting materials . The reaction is carried out under controlled conditions, often involving palladium-catalyzed processes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-phenoxy)-acetamidine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenoxy group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Nucleophilic Substitution:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation processes, and bases such as cesium carbonate for nucleophilic substitutions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can introduce a wide range of functional groups to the acetamidine moiety.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-phenoxy)-acetamidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-phenoxy)-acetamidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action can include modulation of signal transduction processes and alteration of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromophenoxy)-N,N-dimethylethanamine: This compound shares a similar phenoxy group with a bromine atom but differs in the presence of a dimethylethanamine moiety.
2-(3-Bromophenoxy)ethanol: Another similar compound, differing by the presence of an ethanol group instead of an acetamidine moiety.
Uniqueness
2-(3-Bromo-phenoxy)-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a versatile compound for various synthetic applications.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPMHXLHPNULBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)



![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)

